molecular formula C10H12O5 B7880392 (6,7-Dimethoxy-1,3-benzodioxol-5-yl)methanol

(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methanol

Cat. No.: B7880392
M. Wt: 212.20 g/mol
InChI Key: BSXSTVQMWZEPBV-UHFFFAOYSA-N
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Description

(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methanol is a chemical compound belonging to the benzodioxole family It is characterized by the presence of two methoxy groups and a methanol group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dimethoxy-1,3-benzodioxol-5-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 1,3-benzodioxole derivatives as starting materials, which are then subjected to methoxylation and subsequent reduction to yield the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be incorporated to enhance efficiency and cost-effectiveness. Industrial production also emphasizes stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives. Substitution reactions result in the replacement of methoxy groups with other functional groups, leading to a diverse array of compounds.

Scientific Research Applications

(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6,7-Dimethoxy-1,3-benzodioxol-5-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
  • 3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxypropanal
  • 9-(1,3-Benzodioxol-5-yl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,9a-tetrahydro-1(2H)-acridinone

Uniqueness

(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methanol is unique due to its specific structural features, such as the presence of two methoxy groups and a methanol group on the benzodioxole ring. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

(6,7-dimethoxy-1,3-benzodioxol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-12-8-6(4-11)3-7-9(10(8)13-2)15-5-14-7/h3,11H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXSTVQMWZEPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1CO)OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methanol
Reactant of Route 2
(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methanol
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(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methanol
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(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methanol
Reactant of Route 6
(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.